3-(Dimethylamino)cyclohexane-1-carboxylic acid;hydrochloride
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Overview
Description
3-(Dimethylamino)cyclohexane-1-carboxylic acid;hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a dimethylamino group attached to a cyclohexane ring, which is further connected to a carboxylic acid group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)cyclohexane-1-carboxylic acid;hydrochloride typically involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)cyclohexane-1-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include cyclohexanone derivatives, alcohols, and substituted cyclohexane compounds .
Scientific Research Applications
3-(Dimethylamino)cyclohexane-1-carboxylic acid;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)cyclohexane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)cyclohexane-1-carboxylic acid
- 3-(Dimethylamino)cyclohexane-1-carboxylic acid methyl ester
- 3-(Dimethylamino)cyclohexane-1-carboxylic acid ethyl ester
Uniqueness
3-(Dimethylamino)cyclohexane-1-carboxylic acid;hydrochloride stands out due to its enhanced solubility and stability in the hydrochloride form. This makes it more suitable for applications requiring aqueous solutions and long-term storage.
Properties
IUPAC Name |
3-(dimethylamino)cyclohexane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-10(2)8-5-3-4-7(6-8)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWBFBHPFUGYMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC(C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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